Tolcapone

描述

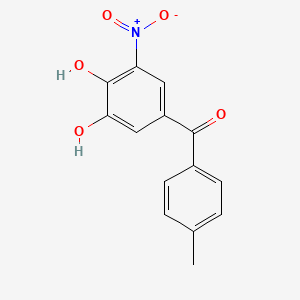

Structure

3D Structure

属性

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023685 | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

134308-13-7 | |

| Record name | Tolcapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolcapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tolcapone's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanism of action of tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor, within neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacodynamics and cellular effects.

Core Mechanism: Inhibition of Catechol-O-Methyltransferase (COMT)

This compound's primary and most well-characterized mechanism of action is the potent, selective, and reversible inhibition of the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine, as well as catechol drugs like L-DOPA.

In the brain, COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). MB-COMT is the predominant form in the central nervous system and is primarily responsible for the methylation of dopamine in the synaptic cleft. This compound effectively inhibits both isoforms of the COMT enzyme.

The inhibition of COMT by this compound leads to a significant reduction in the O-methylation of catecholamines. This has two major consequences in the context of Parkinson's disease treatment:

-

In the periphery: this compound reduces the O-methylation of exogenously administered L-DOPA to 3-O-methyldopa (3-OMD). This increases the bioavailability of L-DOPA, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the brain.

-

In the central nervous system: By inhibiting brain COMT, particularly MB-COMT, this compound slows the metabolic clearance of synaptic dopamine. This leads to an increase in the concentration and duration of action of dopamine at its receptors.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Target Enzyme | Comments | Reference |

| IC50 | 100 nM | Soluble COMT (rat liver) | IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. | |

| IC50 | 40 nM | Membrane-bound COMT (rat brain) | Demonstrates potent inhibition of the centrally predominant COMT isoform. | |

| Ki | 2.5 nM | COMT | Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

Downstream Neuronal Signaling Pathways

The this compound-mediated increase in synaptic dopamine levels leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This, in turn, modulates downstream signaling cascades within neurons.

-

D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, ultimately influencing gene expression and neuronal excitability.

-

D2 Receptor Pathway: Activation of D2 receptors has the opposite effect. It inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.

The net effect of this compound in dopamine-depleted states, such as Parkinson's disease, is a potentiation of dopamine neurotransmission, helping to restore physiological signaling.

Caption: this compound inhibits COMT, increasing synaptic dopamine and activating D1 receptor signaling.

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the efficacy of COMT inhibitors like this compound.

Objective: To determine the in vitro inhibitory potential of this compound on COMT activity.

Materials:

-

Purified recombinant COMT (soluble or membrane-bound)

-

S-adenosyl-L-methionine (SAM) as the methyl group donor

-

A catechol substrate (e.g., epinephrine)

-

This compound at various concentrations

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection

Methodology:

-

Enzyme Reaction Preparation: A reaction mixture is prepared in microcentrifuge tubes containing the assay buffer, the catechol substrate, and varying concentrations of this compound (or vehicle control).

-

Initiation of Reaction: The reaction is initiated by adding a pre-determined amount of purified COMT enzyme and SAM to each tube.

-

Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 20 minutes) to allow for the enzymatic conversion of the substrate.

-

Termination of Reaction: The enzymatic reaction is stopped by adding a quenching solution, such as perchloric acid, which denatures the enzyme.

-

Product Analysis: The samples are then analyzed by HPLC with electrochemical detection to quantify the amount of the methylated product formed (e.g., metanephrine (B195012) from epinephrine).

-

Data Analysis: The percentage of COMT inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the in vitro IC50 of this compound on COMT activity.

Potential Non-COMT-Mediated Mechanisms

While COMT inhibition is the primary mechanism of action, some research has explored other potential effects of this compound. These are generally considered secondary to its main function and may not be clinically significant at therapeutic doses. It is crucial to note that these mechanisms are not as well-established as COMT inhibition.

One area of investigation has been the potential for this compound to interact with other cellular targets. However, this compound is known for its high selectivity for COMT. Further research is needed to fully elucidate any clinically relevant off-target effects.

Conclusion

The core mechanism of action of this compound in neuronal cells is its potent and selective inhibition of the COMT enzyme. This leads to a reduction in the metabolic degradation of dopamine, resulting in increased synaptic dopamine levels and enhanced activation of postsynaptic dopamine receptor signaling pathways. This mechanism underlies its therapeutic efficacy in the management of Parkinson's disease, primarily by extending the therapeutic window of L-DOPA. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and further investigating the pharmacology of this important therapeutic agent.

Caption: Logical flow from this compound administration to its therapeutic effect in Parkinson's disease.

Tolcapone: A Technical Guide to a Selective CNS-Active COMT Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunctive therapy in the management of Parkinson's disease (PD).[1] By inhibiting COMT, this compound effectively reduces the peripheral metabolism of levodopa (B1675098), thereby increasing its plasma half-life and bioavailability for the central nervous system.[2] Uniquely among clinically available COMT inhibitors, this compound crosses the blood-brain barrier to inhibit central COMT, further modulating dopaminergic neurotransmission.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and associated experimental protocols. Significant emphasis is placed on its characteristic hepatotoxicity, a key consideration in its clinical application.

Mechanism of Action

In the context of Parkinson's disease therapy, levodopa is administered as a dopamine (B1211576) precursor. Its efficacy is limited by extensive peripheral metabolism. Two primary enzymatic pathways are responsible for levodopa's peripheral degradation: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). While AADC inhibitors like carbidopa (B1219) or benserazide (B1668006) are co-administered to prevent conversion to dopamine outside the brain, this elevates the importance of the COMT pathway.

COMT metabolizes levodopa to 3-O-methyldopa (3-OMD).[6] this compound is a potent and reversible nitrocatechol-type inhibitor of COMT.[3] By blocking this enzyme, this compound prevents the conversion of levodopa to 3-OMD, leading to more stable and sustained plasma concentrations of levodopa and increasing its availability for transport across the blood-brain barrier.[7][8] this compound is distinguished from other COMT inhibitors, such as entacapone (B1671355), by its ability to penetrate the central nervous system (CNS) and inhibit brain COMT activity, which may contribute to its clinical effects.[3][4][9]

Pharmacodynamic Properties

This compound administration leads to a rapid, dose-dependent, and reversible inhibition of COMT activity, which can be measured in erythrocytes.[6][10][11] Following oral doses of 100 mg or 200 mg, the maximum inhibition of erythrocyte COMT activity is 72% and 80%, respectively, with a time to maximum inhibition of less than 2 hours.[10] This enzymatic inhibition results in a significant, dose-dependent decrease in the formation of 3-OMD.[11]

Data Presentation: In Vitro COMT Inhibitory Activity

The inhibitory potency of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which vary depending on the tissue and the specific isoform of the COMT enzyme (soluble, S-COMT; membrane-bound, MB-COMT).

| Parameter | Value (nM) | Tissue/Enzyme System |

| IC50 | 773 | Human Liver |

| IC50 | 14.8 | Rat Liver S-COMT |

| IC50 | 86.5 | Rat Liver MB-COMT |

| IC50 | 2 | Rat Brain S-COMT |

| IC50 | 3 | Rat Brain MB-COMT |

| IC50 | 795 | Rat Liver S-COMT (at fixed protein conc.) |

| IC50 | 123 | Rat Liver MB-COMT (at fixed protein conc.) |

| Citations:[12][13][14] |

Pharmacokinetic Properties

This compound exhibits linear and dose-proportional pharmacokinetics following single or multiple-dose administration.[6][7] It is rapidly absorbed after oral administration, with its bioavailability only slightly affected by food.[3][15]

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Bioavailability | ~65% | Absolute bioavailability after oral administration.[3] |

| Time to Peak (Tmax) | ~2 hours | Time to reach maximum plasma concentration.[3][10] |

| Elimination Half-life (t½) | 2-3 hours | Rapidly eliminated.[1][3][11] |

| Plasma Protein Binding | >99.9% | Primarily bound to albumin.[3] |

| Metabolism | Extensive | Primarily via glucuronidation to an inactive conjugate.[4][10] |

| Excretion | Urine (~57%) and Feces (~41%) | Only 0.5% of the drug is excreted unchanged.[10][16] |

Effects on Levodopa Pharmacokinetics

The primary clinical utility of this compound stems from its profound effect on levodopa pharmacokinetics. By inhibiting peripheral COMT, this compound significantly increases the systemic exposure to levodopa.

Data Presentation: this compound's Influence on Levodopa

| Levodopa Parameter | Change with this compound Co-administration |

| Area Under the Curve (AUC) | Increased by 60-90% |

| Elimination Half-life (t½) | Increased by 20-60% (approx. doubled) |

| Maximum Concentration (Cmax) | Unchanged |

| Time to Maximum Conc. (Tmax) | Unchanged |

| Citations:[4][6][7][11][17] |

This alteration leads to more stable and sustained plasma levels of levodopa, which is believed to reduce the "wearing-off" phenomenon experienced by many patients with Parkinson's disease.[6][18]

Clinical Efficacy & Safety

Efficacy

Clinical trials have consistently demonstrated that adjunctive therapy with this compound in patients with PD experiencing motor fluctuations significantly reduces daily "off" time, improves motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), and allows for a reduction in the total daily levodopa dose.[18][19][20]

Data Presentation: Efficacy in a 3-Month Trial (Fluctuating PD Patients)

| Parameter | Placebo | This compound 100 mg tid | This compound 200 mg tid |

| Change in "Off" Time (hours/day) | - | - | -3.25 (p < 0.01 vs Placebo) |

| Change in Levodopa Dose | Increase | Significant Decrease (p < 0.01) | Significant Decrease (p < 0.01) |

| Dyskinesia (Worsened or New) | 18% | 51% | 64% |

| Citation:[19] |

Safety and Tolerability

Common adverse effects are often dopaminergic in nature, resulting from the potentiation of levodopa, and include dyskinesia, nausea, dizziness, and hallucinations.[9][10] These can typically be managed by reducing the levodopa dosage.[10] Diarrhea is the most frequent non-dopaminergic adverse event.[19]

The most significant safety concern with this compound is the risk of hepatotoxicity.[3] Cases of severe, and in some instances fatal, acute liver injury led to its withdrawal from the market in several countries and the implementation of a black box warning in the United States.[1][9][21] This has necessitated a strict liver enzyme monitoring protocol for all patients receiving the drug.[21][22] Serum aminotransferase elevations (above 3 times the upper limit of normal) have been reported in 1% to 5% of patients.[9] The proposed mechanism of liver injury may involve abnormal mitochondrial respiration.[3]

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay (Spectrophotometric)

This protocol outlines a non-radiometric method to determine the IC50 value of a test compound like this compound against recombinant human S-COMT.

Objective: To quantify the inhibitory potency of a compound on COMT activity by measuring the rate of formation of a methylated product.

Materials:

-

Recombinant human S-COMT

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)

-

Co-factor: S-adenosyl-L-methionine (SAM)

-

Assay Buffer (e.g., 50 mM PBS, pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium Chloride (MgCl₂)

-

Test Inhibitor (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add Assay Buffer, MgCl₂ (final conc. 5 mM), and DTT (final conc. 1 mM).

-

Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound) to respective wells. Add an equivalent volume of DMSO to control wells (0% inhibition).

-

Enzyme Addition: Add recombinant human S-COMT (e.g., final conc. 2.0 µg/mL) to all wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and co-factor (SAM).

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at a specific wavelength corresponding to the methylated product formation (e.g., 344 nm) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[23]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the control to determine the percent inhibition for each concentration.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[23]

-

Protocol 2: Clinical Pharmacokinetic/Pharmacodynamic Study

Objective: To assess the effect of this compound on levodopa pharmacokinetics and erythrocyte COMT activity in human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

-

Subject Population: Healthy volunteers or patients with Parkinson's disease.

-

Drug Administration: Subjects receive a single oral dose of levodopa/carbidopa concurrently with either a single oral dose of this compound or a matching placebo.[11] A washout period of at least 7 days separates the treatment arms.[17]

-

Sample Collection: Blood samples are collected at regular, predefined intervals before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[6]

-

Bioanalysis:

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters for levodopa and this compound, including AUC, Cmax, Tmax, and t½, using non-compartmental analysis.

-

Pharmacodynamic Analysis: Erythrocyte COMT activity is measured at baseline and at each time point post-dose. The percentage of COMT inhibition is calculated relative to the baseline value.[6]

Conclusion

This compound is a highly effective, centrally-active COMT inhibitor that significantly enhances the therapeutic potential of levodopa in Parkinson's disease by improving its pharmacokinetic profile. Its potent, dual (peripheral and central) mechanism of action provides substantial clinical benefits in reducing motor fluctuations. However, its utility is constrained by a significant risk of hepatotoxicity, which mandates rigorous safety monitoring. For researchers and drug development professionals, this compound serves as a critical case study in balancing potent efficacy with significant safety liabilities and represents a benchmark for the development of next-generation COMT inhibitors with improved safety profiles.

References

- 1. minicule.com [minicule.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week this compound administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor this compound and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of this compound in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of this compound on levodopa pharmacokinetics is independent of levodopa/carbidopa formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. This compound improves motor function in parkinsonian patients with the "wearing-off" phenomenon: a double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound in stable Parkinson's disease: efficacy and safety of long-term treatment. The this compound Stable Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound and hepatotoxic effects. Tasmar Advisory Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound (Tasmar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 23. benchchem.com [benchchem.com]

The Discovery and Synthesis of Tolcapone: A Technical Guide

Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT), represents a significant advancement in the management of Parkinson's disease.[1] Marketed under the brand name Tasmar, it serves as an adjunct therapy to levodopa (B1675098)/carbidopa, aimed at mitigating the motor fluctuations often experienced by patients on long-term levodopa treatment.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey to this compound's development began with the understanding of levodopa's metabolic pathways. While levodopa remains the cornerstone of Parkinson's therapy, its efficacy is hampered by extensive peripheral metabolism.[4] A major metabolic route involves the enzyme COMT, which converts levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[4] This metabolite competes with levodopa for transport across the blood-brain barrier, thereby reducing the amount of active drug reaching the central nervous system.[4][5]

The recognition of this challenge spurred the development of COMT inhibitors. The second generation of these inhibitors, developed in the late 1980s, included this compound.[4] First disclosed by Hoffmann-La Roche, this compound was designed as a selective, potent, and reversible nitrocatechol-type inhibitor of COMT.[5][6] It received its first approvals in Europe in 1997 and in the United States by the FDA in 1998.[4][7]

Early clinical studies in volunteers demonstrated that this compound is rapidly absorbed and exhibits linear, dose-proportional pharmacokinetics.[8] These studies confirmed that when co-administered with levodopa/dopa-decarboxylase inhibitors (DCI), this compound increases the bioavailability and plasma half-life of levodopa without affecting its peak concentration.[8] This leads to more stable plasma levodopa levels, which is believed to result in more consistent dopaminergic stimulation in the brain.[8][9] However, its use has been limited by concerns over hepatotoxicity, leading to the issuance of a black box warning and the requirement for regular liver function monitoring.[2][5] Despite this, a reappraisal of clinical data suggests the risk is minimal with proper monitoring.[10]

Physicochemical and Pharmacokinetic Properties

This compound is an intensely yellow, odorless, and non-hygroscopic crystalline compound.[5][11] Its chemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | [5] |

| Molecular Formula | C₁₄H₁₁NO₅ | [5] |

| Molar Mass | 273.244 g/mol | [5] |

| Melting Point | 143 to 146 °C | [5] |

| pKa | 4.5 and 10.6 | [5] |

| Solubility | Practically insoluble in water; Soluble in DMSO and ethanol | [5][12] |

| LogP | 4 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | ~65% | [5] |

| Protein Binding | >99.9% (mainly to albumin) | [5][9] |

| Half-life | 2-3 hours | [5] |

| Volume of Distribution (Vd) | 0.3 L/kg | [5] |

| Metabolism | Primarily hepatic glucuronidation; also methylation, hydroxylation, and reduction | [5][9][13] |

| Excretion | 60% via urine, 40% via feces (only 0.5% as unchanged drug in urine) | [5] |

| COMT Inhibition Constant (Ki) | 2.5 nM | [5] |

Mechanism of Action

This compound exerts its therapeutic effect by selectively and reversibly inhibiting COMT in both the periphery and the central nervous system.[5][14] COMT is a key enzyme in the catabolism of catecholamines, including levodopa and dopamine.[14] By inhibiting COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa in peripheral tissues.[5] This action increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier.[14] Within the CNS, this compound's inhibition of COMT also slows the degradation of dopamine, further enhancing dopaminergic activity.[5]

Figure 1: Mechanism of this compound in Levodopa Metabolism.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient method starts from commercially available materials and involves key steps such as Friedel-Crafts acylation, nitration, and demethylation.[6][15] Another notable synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde.[5][16] Below is a generalized representation of a synthetic pathway.

Figure 2: One-Pot Synthesis Pathway for this compound.

Experimental Protocols

One-Pot Synthesis of this compound[16]

This protocol describes a cost-effective, one-pot synthesis from 1,2-dimethoxybenzene.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

4-Methylbenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Melamine nitrate (B79036)

-

48% Hydrobromic acid (HBr) in Acetic Acid

-

Chloroform

Procedure:

-

Friedel-Crafts Acylation: Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) and cool the solution to 0-5°C.

-

Add p-methylbenzoyl chloride (2.22 g, 14.4 mmol) dropwise over 10 minutes.

-

Add aluminum chloride (4.32 g, 32.4 mmol) portion-wise, maintaining the temperature at 0-5°C, and stir for 1 hour.

-

Allow the reaction to warm to 28°C and stir for 8 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with water (10 ml) and concentrate to obtain the residue of the benzophenone derivative (Compound 11).

-

Nitration: Dissolve the residue in acetone (10 ml) and cool to 0-5°C.

-

Add melamine nitrate (1.20 g, 7.2 mmol) portion-wise and stir for 30 minutes.

-

Raise the temperature to 40°C and maintain for 4 hours, monitoring by TLC.

-

After completion, concentrate the reaction mass to obtain the nitro benzophenone derivative (Compound 6).

-

Demethylation: To the crude product from the previous step, add 48% HBr in Acetic Acid (10 ml).

-

Heat the reaction mixture to 90-95°C and maintain for 8 hours, monitoring by TLC.

-

Cool the reaction mass to room temperature and add chilled water (20 ml).

-

Purification: Add Chloroform (10 ml) to the reaction mass and stir for 30 minutes at 0-5°C.

-

Filter the resulting solid product and dry it under vacuum at 40-45°C to yield pure this compound as a yellow solid.

Characterization Data:

-

HPLC Purity: 99.17%

-

Melting Point: 147°C

-

FTIR (KBr cm⁻¹): 3392 (-OH), 2924 (-CH₃), 1629 (-CO), 1541 & 1363 (-NO₂)

-

¹H NMR (DMSO-d₆, δ ppm): 2.43 (s, 3H), 7.38 (d, 2H), 7.48 (s, 1H), 7.65 (d, 2H), 7.67 (d, 1H)

-

Mass Spectra (EI): M⁺ = 273

Quantitative Analysis of this compound in Plasma by LC-MS/MS[18]

This protocol provides a robust method for quantifying this compound in human plasma, essential for pharmacokinetic studies.

Materials and Reagents:

-

This compound reference standard

-

This compound-D7 (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate (B1210297)

-

Human plasma (blank)

Instrumentation:

-

Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

-

C18 reversed-phase column

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of this compound and this compound-D7 in methanol.

-

Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., 10 to 5000 ng/mL).

-

Prepare a 100 ng/mL internal standard working solution by diluting the this compound-D7 stock solution.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound-D7 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the tubes for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing a suitable modifier like formic acid).

-

Flow Rate: As per column specifications (e.g., 0.5 mL/min).

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 274.1 > 228.1

-

This compound-D7 (IS): m/z 281.2 > 183.1

-

-

Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

-

Figure 3: Workflow for this compound Analysis in Plasma.

Conclusion

This compound remains a valuable therapeutic option for Parkinson's disease patients experiencing motor fluctuations. Its discovery was a direct result of a rational drug design approach targeting the COMT enzyme to enhance the efficacy of levodopa. The synthesis of this compound can be achieved through several efficient routes, with ongoing research focusing on developing more cost-effective and environmentally friendly one-pot processes. Detailed analytical methods are crucial for both clinical monitoring and further research into its pharmacology. This guide provides a foundational technical overview for professionals engaged in the ongoing study and development of neuroprotective therapeutics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. medlink.com [medlink.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. WO2014147464A2 - Novel process for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Role of this compound in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS 134308-13-7 | COMT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 13. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. Development of a Novel One-Pot Process for the Synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 16. Convenient synthesis of this compound, a selective catechol-O-methyltransferase inhibitor | RTI [rti.org]

The COMT Inhibitor Tolcapone: A Deep Dive into its Effects on Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] Primarily used as an adjunct therapy in the management of Parkinson's disease, its mechanism of action centers on the modulation of dopamine (B1211576) metabolism. By inhibiting COMT, this compound prevents the degradation of levodopa (B1675098) and dopamine, thereby enhancing dopaminergic neurotransmission.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on dopamine metabolism, detailing its impact on key pharmacokinetic parameters and metabolite levels. The document includes summaries of quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by inhibiting COMT in both the periphery and the central nervous system (CNS).[5] In the periphery, COMT is a key enzyme responsible for the methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[3] By inhibiting peripheral COMT, this compound reduces the formation of 3-OMD, leading to a significant increase in the bioavailability and plasma half-life of levodopa.[1][6] This allows more levodopa to reach the brain, where it is converted to dopamine.

Centrally, this compound inhibits COMT within the brain, slowing the degradation of dopamine to its metabolite, homovanillic acid (HVA).[5] This dual action of peripheral and central COMT inhibition results in more sustained and stable dopamine levels in the synaptic cleft, leading to improved motor control in patients with Parkinson's disease.[7]

Quantitative Effects on Levodopa Pharmacokinetics and Dopamine Metabolites

The administration of this compound significantly alters the pharmacokinetic profile of levodopa and the concentrations of key dopamine metabolites. The following tables summarize the quantitative data from various clinical and preclinical studies.

Table 1: Effects of this compound on Levodopa Pharmacokinetics

| Parameter | This compound Dose | Subject Population | Change from Baseline/Placebo | Citation(s) |

| Levodopa AUC | 200 mg | Healthy Volunteers | Increased by ~100% (twofold) | [3][6] |

| 50, 200, 400 mg tid | Parkinson's Disease Patients | Significantly increased (dose-dependent) | ||

| 200 mg | Healthy Volunteers | Increased by 80% | ||

| Immediate-release levodopa | Healthy Volunteers | Increased by 60-90% | [8] | |

| Controlled-release levodopa | Healthy Volunteers | Increased by 80% | [8] | |

| Levodopa Half-life (t1/2) | 200 mg | Healthy Volunteers | Increased by ~100% (twofold) | [3][6] |

| Not specified | Parkinson's Disease Patients | Increased from ~2 to 3.5 hours | [2] | |

| 200 mg | Healthy Volunteers | Increased by 40% | [6] | |

| Immediate-release levodopa | Healthy Volunteers | Increased by 20-60% | [8] | |

| Controlled-release levodopa | Healthy Volunteers | Increased by 60% | [8] | |

| 3-O-Methyldopa (3-OMD) Levels | 200 mg | Parkinson's Disease Patients | Decreased to ~1/6th of pre-tolcapone values after 6 weeks | [7] |

| 200 mg | Healthy Volunteers | Substantially reduced | [6] | |

| All levodopa formulations | Healthy Volunteers | Cmax decreased by 80%, AUC decreased by 70% | [8] |

Table 2: Effects of this compound on Dopamine and its Metabolites in the Central Nervous System (Preclinical Data)

| Analyte | Brain Region | Animal Model | This compound Treatment | Change in Extracellular Levels | Citation(s) |

| Dopamine (DA) | Striatum | Rats | 30 mg/kg + GBR 12909 | Further increased compared to GBR 12909 alone | [9] |

| Striatum | Rats | 15 mg/kg + L-DOPA/benserazide | Significantly greater increase compared to entacapone | [5] | |

| Striatum | Rats | 30 mg/kg alone | No change | [9][10] | |

| Homovanillic Acid (HVA) | Striatum | Rats | 15 mg/kg | Decreased | [5] |

| Striatum | Rats | 30 mg/kg | Decreased | [10] | |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Striatum | Rats | 30 mg/kg | Increased | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to study the effects of this compound on dopamine metabolism.

Clinical Study Protocol: Pharmacokinetics of Levodopa with this compound

-

Objective: To evaluate the effect of this compound on the pharmacokinetics of levodopa in healthy volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[3]

-

Subjects: Healthy male volunteers.[3]

-

Drug Administration:

-

Sample Collection:

-

Venous blood samples were collected at predefined time points before and after drug administration.

-

-

Analytical Method:

-

Plasma concentrations of levodopa, 3-OMD, this compound, and its metabolite were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]

-

-

Data Analysis:

-

Pharmacokinetic parameters such as AUC (Area Under the Curve) and t1/2 (elimination half-life) were calculated for levodopa and 3-OMD.

-

Statistical comparisons were made between the this compound and placebo treatment groups.

-

Preclinical Study Protocol: In Vivo Microdialysis in Rats

-

Objective: To investigate the effect of this compound on extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.[5]

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Rats were anesthetized, and a guide cannula for the microdialysis probe was stereotaxically implanted into the striatum.

-

Animals were allowed to recover for at least 24 hours before the experiment.

-

-

Microdialysis Procedure:

-

A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Dialysate samples were collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Analytical Method:

-

The concentrations of dopamine, DOPAC, and HVA in the dialysate samples were quantified using HPLC with electrochemical detection.[11]

-

-

Data Analysis:

-

The baseline levels of the analytes were established, and post-drug levels were expressed as a percentage of the baseline.

-

Statistical analysis was performed to compare the effects of different treatments.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's dual inhibition of peripheral and central COMT provides a robust mechanism for enhancing and stabilizing dopaminergic neurotransmission. The quantitative data clearly demonstrate its significant impact on levodopa pharmacokinetics, leading to increased bioavailability and a prolonged therapeutic effect. Furthermore, its ability to modulate the levels of dopamine metabolites in the CNS underscores its central mechanism of action. The experimental protocols outlined provide a framework for the continued investigation of COMT inhibitors and their role in neuropharmacology. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a comprehensive understanding of this compound's effects on dopamine metabolism.

References

- 1. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor this compound and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week this compound administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on levodopa pharmacokinetics is independent of levodopa/carbidopa formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a catechol-O-methyltransferase inhibitor, on striatal dopaminergic transmission during blockade of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis studies on the action of this compound on pharmacologically-elevated extracellular dopamine levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

Tolcapone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Core Chemical and Physical Properties

This compound, with the IUPAC name (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a crystalline compound characterized by its intense yellow color.[1] It is an odorless, non-hygroscopic substance with a bitter taste.[1] A summary of its key chemical and physical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | [1][2] |

| Synonyms | Tasmar, Ro 40-7592 | [3] |

| CAS Number | 134308-13-7 | [1][3] |

| Chemical Formula | C₁₄H₁₁NO₅ | [1][3] |

| Molecular Weight | 273.24 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1][3][4] |

| Melting Point | 143 to 146 °C (289 to 295 °F) | [1] |

| Boiling Point (Predicted) | 485.6 ± 45.0 °C | [5] |

| Solubility | ||

| Practically insoluble in water and acids | [1] | |

| Soluble in 0.1 M aqueous sodium hydroxide (B78521) solution | [1] | |

| DMSO: ≥15 mg/mL, ~30 mg/mL, 262 mg/mL | [4][5][6] | |

| Ethanol: ~20 mg/mL, 27.3 mg/mL | [4][6] | |

| Dimethylformamide (DMF): ~30 mg/mL | [4] | |

| DMSO:PBS (pH 7.2) (1:6): ~0.14 mg/mL | [4] | |

| pKa | 4.5 and 10.6 (for the two phenyl groups) | [1] |

| logP | 3.3 | [2] |

| Crystal Structure | Data on the crystal structure of this compound complexed with human transthyretin and rat COMT is available.[7][8] |

Mechanism of Action and Signaling Pathway

This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines, including dopamine (B1211576) and levodopa (B1675098).[1][9] By inhibiting COMT in both the periphery and the central nervous system, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, a precursor to dopamine.[1][10] This leads to more stable plasma levels of levodopa and, consequently, more consistent dopaminergic stimulation in the brain.[10] The primary mechanism involves blocking the conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of this compound on COMT.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

A catechol substrate (e.g., L-DOPA, epinephrine)

-

This compound

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

-

MgCl₂

-

Stop solution (e.g., perchloric acid)

-

96-well microplates

-

Incubator

-

Detection instrument (e.g., HPLC with electrochemical detection)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO. Create a series of dilutions to generate a dose-response curve. Prepare working solutions of COMT enzyme, SAM, and the catechol substrate in the assay buffer.

-

Enzyme Reaction: a. In a 96-well plate, add the assay buffer, MgCl₂, and the COMT enzyme solution. b. Add varying concentrations of this compound to the respective wells. Include a control group with no inhibitor. c. Pre-incubate the mixture at 37°C for approximately 15-20 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the catechol substrate and SAM to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Detection: Quantify the amount of the methylated product formed. For example, if L-DOPA is the substrate, the formation of 3-O-methyldopa can be measured by HPLC.

-

Data Analysis: a. Calculate the percentage of COMT inhibition for each concentration of this compound compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

General Protocol for Solubility Determination

This protocol outlines a general stepwise procedure for determining the solubility of this compound in aqueous and organic solvents.

Materials:

-

This compound

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method.

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or µg/mL.

In Vivo Pharmacokinetic Study in Rodents (General Protocol)

This protocol provides a general framework for a pharmacokinetic study of this compound in rats.

Materials:

-

This compound

-

Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)

-

Male Wistar or Sprague-Dawley rats

-

Dosing gavage needles and syringes

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to the rats via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (elimination half-life).

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro experimental workflow to assess the potential for drug-drug interactions between this compound and another compound metabolized by Cytochrome P450 enzymes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 134308-13-7 | COMT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | 134308-13-7 [chemicalbook.com]

- 6. This compound | Apoptosis | Transferase | Beta Amyloid | TargetMol [targetmol.com]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. Pharmacokinetics and pharmacodynamics of entacapone and this compound after acute and repeated administration: a comparative study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolcapone's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in the management of Parkinson's disease by enhancing the bioavailability of levodopa (B1675098) to the central nervous system (CNS). Its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier (BBB) and exert its inhibitory effects on COMT within the brain. This technical guide provides an in-depth analysis of this compound's capacity to penetrate the BBB, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of this compound's Blood-Brain Barrier Permeability

The passage of this compound across the BBB has been quantified in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic parameters and concentration ratios, providing a clear comparison of its distribution between the central and peripheral compartments.

Table 1: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

| Dosage | Time Post-Dose | Mean CSF Concentration (nmol/L) | Mean CSF Concentration (ng/mL) | Study Population |

| 200 mg (oral) | 1-4 hours | 56.4 ± 35.5 | - | Parkinson's Disease Patients |

| 300-600 mg/day (7 days) | 2 hours | - | 39.4 ± 36.3 | Patients with Hereditary ATTR Amyloidosis |

Table 2: this compound and Metabolite Concentrations in Human CSF

| Compound | Dosage | Time Post-Dose | Mean CSF Concentration (ng/mL) | Study Population |

| This compound | 300-600 mg/day (7 days) | 2 hours | 39.4 ± 36.3 | Patients with Hereditary ATTR Amyloidosis |

| 3-O-Methylthis compound | 300-600 mg/day (7 days) | 2 hours | 26.0 ± 4.9 | Patients with Hereditary ATTR Amyloidosis |

Table 3: this compound Brain and Plasma Concentrations in Rats

| Dose (IV) | Time Post-Dose | Mean Striatum Concentration (ng/g) | Mean Plasma/Serum Concentration (ng/mL) | Striatum/Serum Ratio (%) |

| 3 mg/kg | 15 minutes | 24.9 ± 2.2 | 10,300 ± 1,930 | 0.24 |

| 3 mg/kg | 60 minutes | 14.5 ± 1.6 | 1580 ± 260 | 1.0 |

Experimental Protocols

This section details the methodologies employed in key studies to assess the BBB penetration and central activity of this compound.

Protocol 1: Quantification of this compound in Human Cerebrospinal Fluid

-

Objective: To determine the concentration of this compound in the CSF of parkinsonian subjects following oral administration.

-

Methodology:

-

Participants: 12 subjects with Parkinson's disease.

-

Dosing: A single oral dose of 200 mg of this compound was administered.

-

Sample Collection: CSF samples were collected between 1 and 4 hours after drug administration.

-

Analysis: this compound concentrations in the CSF were determined using a validated analytical method (details of the specific assay were not provided in the abstract).

-

Protocol 2: In Vivo Assessment of COMT Inhibition in Rat Brain

-

Objective: To evaluate the inhibitory effect of this compound on COMT activity in the rat brain.

-

Methodology:

-

Animal Model: Wistar rats.

-

Dosing: this compound was administered orally at doses ranging from 0.3 to 30 mg/kg.

-

Sample Collection: Animals were sacrificed one hour after administration, and brain and liver tissues were collected.

-

Tissue Preparation: Tissues were homogenized in a suitable buffer.

-

COMT Activity Assay: The activity of soluble (S-COMT) and membrane-bound (MB-COMT) was determined by measuring the methylation of adrenaline to metanephrine (B195012) in the presence of a saturating concentration of the methyl donor, S-adenosyl-l-methionine. The results showed that a 3.0 mg/kg oral dose of this compound inhibited 78% of MB-COMT and 38% of S-COMT activity in the brain.

-

Protocol 3: Quantification of this compound in Human Plasma via HPLC-MS/MS

-

Objective: To develop and validate a method for the simultaneous determination of this compound and other relevant compounds in human plasma.

-

Methodology:

-

Sample Preparation: Plasma samples were processed for analysis.

-

Chromatographic Separation:

-

Column: C8 column.

-

Mobile Phase: A gradient of water and acetonitrile:methanol (90:10 v/v), both containing 0.1% formic acid.

-

-

Detection: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

-

Validation: The method was validated for selectivity, sensitivity, linearity, precision, and accuracy.

-

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for assessing its central effects.

This compound's dual inhibition of peripheral and central COMT.

Workflow for assessing central COMT inhibition by this compound.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that this compound effectively crosses the blood-brain barrier in both preclinical models and humans. The presence of this compound in the cerebrospinal fluid at concentrations sufficient to inhibit COMT underscores its central activity. Quantitative data from rat studies further corroborate its ability to penetrate the brain parenchyma. The detailed experimental protocols provided herein offer a foundation for the design and execution of future research aimed at further elucidating the central pharmacokinetics and pharmacodynamics of this compound and other CNS-acting therapeutics. The continued investigation into the mechanisms governing its transport across the BBB will be crucial for optimizing its therapeutic use and for the development of novel COMT inhibitors with improved CNS penetration profiles.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro vs. In Vivo Effects of Tolcapone on COMT Activity

Executive Summary

This compound is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[1][2][3] It is utilized as an adjunctive therapy to levodopa (B1675098)/carbidopa in the management of Parkinson's disease, particularly for patients experiencing motor fluctuations.[2][4] this compound's mechanism involves inhibiting COMT in both the periphery and the central nervous system (CNS), which reduces the peripheral breakdown of levodopa, thereby increasing its plasma half-life and bioavailability to the brain.[1][5][6] A comprehensive understanding of the discrepancies and correlations between its in vitro and in vivo activities is paramount for preclinical research and clinical application. This document provides a detailed technical overview of this compound's effects on COMT activity, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: COMT Inhibition

COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of catechol substrates, including neurotransmitters like dopamine (B1211576) and the Parkinson's disease drug, levodopa.[1][7] By inhibiting COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[8] This inhibition leads to more stable plasma levels of levodopa, a greater supply to the CNS, and consequently, enhanced dopamine synthesis.[1][8] this compound's ability to penetrate the blood-brain barrier allows it to inhibit both peripheral and central COMT.[5][8][9]

Quantitative Data Presentation

In Vitro COMT Inhibition

In vitro studies are essential for determining the intrinsic potency of an inhibitor against its target enzyme. For this compound, these assays typically use recombinant COMT or tissue homogenates from sources like the liver or brain. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[10]

Studies have shown that the apparent potency of this compound in vitro can depend on the experimental conditions. When using a fixed amount of total protein but variable concentrations of COMT, this compound shows significantly different IC50 values between brain and liver tissue.[11] However, when a fixed concentration of the COMT enzyme is used, this compound demonstrates consistently high potency against both soluble (S-COMT) and membrane-bound (MB-COMT) forms across different tissues.[11]

| Parameter | Tissue/Enzyme Source | S-COMT | MB-COMT | Reference(s) |

| IC50 (nM) | Rat Brain | 2 | 3 | [11] |

| IC50 (nM) | Rat Liver | 795 | 123 | [11] |

| IC50 (nM) | Human Liver | 773 | - | [12] |

| Ki (nM) | Rat Liver | - | 2.5 | [13] |

| Table 1: In Vitro Inhibitory Activity of this compound on COMT. Data reflects experiments with fixed total protein. |

In Vivo COMT Inhibition

In vivo and ex vivo studies provide critical insights into a drug's efficacy within a complex biological system. Following oral administration in animal models, this compound demonstrates a potent and preferential inhibition of the membrane-bound form of COMT (MB-COMT) over the soluble form (S-COMT) in both the liver and the brain.[11] This contrasts with in vitro findings under fixed enzyme conditions, where it does not discriminate between the two isoforms.[11] In humans, this compound administration leads to a rapid, dose-dependent, and reversible inhibition of COMT activity in erythrocytes.[4][5]

| Tissue | Dose (Oral) | % Inhibition of S-COMT | % Inhibition of MB-COMT | Species | Reference(s) |

| Liver | 0.3 mg/kg | 31% | 82% | Rat | [11] |

| Brain | 3.0 mg/kg | 38% | 78% | Rat | [11] |

| Erythrocytes | 200 mg (single dose) | ≥80% (Total COMT) | - | Human | [4] |

| Duodenum | - | Comparable to Liver | - | Human | [14] |

| Table 2: In Vivo / Ex Vivo COMT Inhibition by this compound (1 hour post-administration for rat data). |

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of COMT enzyme activity in vitro.

Materials:

-

Recombinant human COMT or tissue cytosol (e.g., liver)

-

Assay Buffer (e.g., 50 mM PBS, pH 7.4)

-

Cofactors: Magnesium Chloride (MgCl₂), Dithiothreitol (DTT)

-

Methyl Donor: S-adenosyl-L-methionine (SAM)

-

Substrate: e.g., Epinephrine, 3,4-dihydroxybenzoic acid, or a fluorescent substrate like 3-BTD

-

Test Compound: this compound, dissolved in DMSO and serially diluted

-

96-well microplate

-

Reaction termination solution (e.g., acid)

-

Detection instrument (e.g., HPLC, fluorescence plate reader)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COMT enzyme, cofactors, SAM, substrate, and serially diluted this compound in the assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, MgCl₂, DTT, and the COMT enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include control wells with no inhibitor (vehicle only) and blank wells with no enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 15-20 minutes to allow this compound to bind to the enzyme.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and SAM to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-60 minutes), ensuring the reaction remains within the linear range.[10][15]

-

Reaction Termination: Stop the reaction by adding a termination solution.[10]

-

Detection and Quantification: Measure the formation of the methylated product. The method depends on the substrate used (e.g., metanephrine (B195012) detection by HPLC if using epinephrine).[7][10]

-

Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vivo Assessment of COMT Inhibition

This protocol describes a general procedure for evaluating this compound's effect on COMT activity in an animal model.

Objective: To determine the percentage inhibition of COMT activity in various tissues (e.g., brain, liver) following oral administration of this compound.

Materials:

-

Animal Model: e.g., Sprague-Dawley or Lister Hooded rats[11][16]

-

Test Compound: this compound suspended in a vehicle (e.g., 1% methylcellulose (B11928114) with Tween 80)[14]

-

Dosing equipment (e.g., oral gavage needles)

-

Surgical tools for tissue dissection

-

Tissue homogenization buffer and equipment (e.g., Potter-Elvehjem homogenizer)

-

Centrifuge

-

Materials for in vitro COMT activity assay (as described in 4.1)

Procedure:

-

Animal Dosing: Administer this compound orally (e.g., 0.3 to 30 mg/kg) to a group of animals.[11] Administer vehicle only to a control group.

-

Time Course: Euthanize animals at specific time points after administration (e.g., 1 hour) to assess peak activity or duration of effect.[11]

-

Tissue Collection: Rapidly dissect the tissues of interest (e.g., liver, brain) and place them on ice.

-

Sample Preparation:

-

Homogenize the tissues in a suitable buffer.

-

To separate S-COMT and MB-COMT, centrifuge the homogenate at a high speed (e.g., 100,000 x g). The resulting supernatant contains the soluble (S-COMT) fraction, and the pellet contains the membrane-bound (MB-COMT) fraction.

-

-

COMT Activity Assay: Determine the COMT activity in the prepared tissue fractions using the in vitro assay method described in section 4.1. The assay will measure the remaining enzyme activity in the samples from this compound-treated animals.

-

Data Analysis: Calculate the COMT activity per mg of protein for each sample. Determine the percentage inhibition in the this compound-treated groups by comparing their mean activity to that of the vehicle-treated control group.

Comparative Analysis: In Vitro vs. In Vivo

A key discrepancy emerges when comparing the in vitro and in vivo effects of this compound on different COMT isoforms.

-

In Vitro : Under specific assay conditions (fixed enzyme concentration), this compound is a highly potent, non-selective inhibitor of both S-COMT and MB-COMT, with IC50 values in the low nanomolar range for both isoforms in both brain and liver tissue.[11] This suggests that the molecule itself has an equal intrinsic affinity for both forms of the enzyme.

-

In Vivo : Following oral administration, this compound is markedly more potent against MB-COMT than against S-COMT in both the liver and the brain.[11] For instance, a low dose of 0.3 mg/kg in rats inhibited 82% of liver MB-COMT but only 31% of liver S-COMT.[11]

This divergence suggests that factors present in the in vivo environment, but not in the simplified in vitro assay, influence this compound's apparent activity. These factors could include differences in drug distribution to the cellular compartments where each isoform is located, protein binding, or local drug concentrations at the membrane versus in the cytosol. The results underscore that while this compound can potently inhibit both COMT forms, it is particularly effective at inhibiting the membrane-bound form under physiological conditions.[11]

Conclusion

This compound is a powerful COMT inhibitor with distinct activity profiles in vitro and in vivo. While in vitro assays establish its high intrinsic potency against both soluble and membrane-bound COMT isoforms, in vivo studies reveal a functional preference for inhibiting MB-COMT. This highlights the importance of integrated analysis, where in vitro data on molecular potency are contextualized by in vivo studies that account for physiological factors like pharmacokinetics and tissue distribution. For researchers and drug developers, this comparative understanding is crucial for accurately modeling drug behavior and predicting clinical efficacy, reinforcing that this compound's therapeutic effects are likely dominated by its potent inhibition of membrane-bound COMT in target tissues.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. minicule.com [minicule.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Brain catechol-o-methyltransferase (COMT) inhibition by this compound counteracts recognition memory deficits in normal and chronic phencyclidine-treated rats and in COMT-Val transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions | PLOS One [journals.plos.org]

Tolcapone's Expanding Role in Neurodegenerative Disease Models: A Technical Guide